molecular formula C10H6BrClFNO B13030800 6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline

6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline

Cat. No.: B13030800
M. Wt: 290.51 g/mol
InChI Key: CEZIQYVCJBBQRN-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H6BrClFNO. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives, followed by methoxylation. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure the selective introduction of bromine, chlorine, and fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dehalogenated derivatives .

Scientific Research Applications

6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline is largely dependent on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways essential for disease progression. The molecular targets often include kinases, proteases, and other critical proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloro-3-fluoroquinoline
  • 6-Bromo-4-chloro-2-methoxyquinoline
  • 4-Chloro-3-fluoro-2-methoxyquinoline

Uniqueness

What sets 6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline apart is the specific combination of halogen and methoxy substituents, which confer unique electronic and steric properties. These properties can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C10H6BrClFNO

Molecular Weight

290.51 g/mol

IUPAC Name

6-bromo-4-chloro-3-fluoro-2-methoxyquinoline

InChI

InChI=1S/C10H6BrClFNO/c1-15-10-9(13)8(12)6-4-5(11)2-3-7(6)14-10/h2-4H,1H3

InChI Key

CEZIQYVCJBBQRN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C(C=C2)Br)C(=C1F)Cl

Origin of Product

United States

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